N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine
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Overview
Description
N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a cyclohexylethoxy group and a dihydronaphthalenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the cyclohexylethoxy precursor. This precursor is then reacted with a naphthalenylidene intermediate under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine: shares similarities with other naphthalenylidene derivatives and cyclohexylethoxy compounds.
Cyclohexylethoxy derivatives: Compounds with similar cyclohexylethoxy groups.
Naphthalenylidene derivatives: Compounds with similar naphthalenylidene structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66361-91-9 |
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Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H25NO2/c20-19-18-8-4-7-15-13-16(9-10-17(15)18)21-12-11-14-5-2-1-3-6-14/h9-10,13-14,20H,1-8,11-12H2 |
InChI Key |
GTGMRGPTFWVEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=NO)CCC3 |
Origin of Product |
United States |
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